molecular formula C21H21NO4 B15035554 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B15035554
M. Wt: 351.4 g/mol
InChI Key: ZNMDVBBFJNQYIE-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by the presence of a dimethoxyphenyl group and a phenyl group attached to a cyclohexane ring

Preparation Methods

The synthesis of 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 2,4-dimethoxyaniline with a suitable cyclohexane-1,3-dione derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethoxyphenyl or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Compared to other cyclohexane derivatives, 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to the presence of both dimethoxyphenyl and phenyl groups. Similar compounds include:

  • 2-{[(4-Methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
  • 2-{[(3,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione These compounds share structural similarities but differ in the specific substituents on the phenyl ring, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO4/c1-25-16-8-9-18(21(12-16)26-2)22-13-17-19(23)10-15(11-20(17)24)14-6-4-3-5-7-14/h3-9,12-13,15,23H,10-11H2,1-2H3

InChI Key

ZNMDVBBFJNQYIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)OC

Origin of Product

United States

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